Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate
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Overview
Description
Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate is a complex organic compound characterized by its unique structure, which includes multiple benzyl and benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate typically involves multiple steps, including the protection of hydroxyl groups, formation of carbamate, and introduction of benzyloxy groups. One common method involves the etherification of benzyl alcohol with appropriate phenyl derivatives in the presence of sodium hydride in tetrahydrofuran (THF), followed by alkaline hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate undergoes various chemical reactions, including:
Oxidation: The benzylic positions are susceptible to oxidation, leading to the formation of benzoquinones.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution reagents: Nitric acid for nitration, aluminum chloride for Friedel-Crafts acylation.
Major Products
The major products formed from these reactions include benzoquinones, reduced carbamates, and substituted aromatic compounds.
Scientific Research Applications
Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Additionally, its benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the benzyloxy groups, making it less versatile in certain reactions.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of the hydroxyl ethyl group, affecting its reactivity and applications.
4-Benzyloxybenzoic acid: Shares the benzyloxy functionality but differs in its carboxylic acid group, leading to different chemical properties and uses.
Uniqueness
Benzyl ®-2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethylcarbamate is unique due to its combination of benzyloxy and carbamate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C31H31NO5 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyethyl]-N-methylcarbamate |
InChI |
InChI=1S/C31H31NO5/c1-32(31(34)37-23-26-15-9-4-10-16-26)20-28(33)27-17-18-29(35-21-24-11-5-2-6-12-24)30(19-27)36-22-25-13-7-3-8-14-25/h2-19,28,33H,20-23H2,1H3/t28-/m0/s1 |
InChI Key |
FYRLALZJTYAEGS-NDEPHWFRSA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CN(CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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